molecular formula C6H9BrN4S B12751087 2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide CAS No. 92629-50-0

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide

Cat. No.: B12751087
CAS No.: 92629-50-0
M. Wt: 249.13 g/mol
InChI Key: PDRAANAQZYWCBL-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 1,2,3,4-tetrahydropyrimidine derivatives with diethyl acetylenedicarboxylate in the presence of tert-butyl isocyanide . Another approach involves the nucleophilic addition of methanol to 2-arylmethylidene derivatives of thiazolo(3,2-a)pyrimidine followed by intramolecular rearrangement .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like ethanol or methanol and may require catalysts or specific temperature and pressure settings .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives .

Scientific Research Applications

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

92629-50-0

Molecular Formula

C6H9BrN4S

Molecular Weight

249.13 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-5,7-diamine;bromide

InChI

InChI=1S/C6H8N4S.BrH/c7-4-3-5(8)10-1-2-11-6(10)9-4;/h3H,1-2H2,(H3,7,8);1H

InChI Key

PDRAANAQZYWCBL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CC(=[N+]21)N)N.[Br-]

Origin of Product

United States

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